

Application Note: Strategic Utilization of 5-(Benzyloxy)-2-chlorobenzoic Acid

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-chlorobenzoic acid
Cat. No.: B8014608

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Executive Summary

5-(Benzyloxy)-2-chlorobenzoic acid (CAS: Variable/Derivative specific) is a high-value intermediate used primarily to access 5-hydroxy-anthranilic acid derivatives and 5-substituted-2-chlorobenzoic acid pharmacophores.[1]

Its structural utility lies in the "Masked Phenol" strategy:

- The Benzyloxy Group (C5): Acts as a robust lipophilic protecting group that survives harsh coupling conditions (e.g., Ullmann condensation) but can be selectively removed (hydrogenolysis) to reveal a phenolic handle for late-stage diversification.[1]
- The Chlorine Atom (C2): Provides metabolic stability (blocking the oxidation-prone ortho-position) and serves as the leaving group in nucleophilic aromatic substitution () or Ullmann-type couplings.[1]
- The Carboxylic Acid (C1): Serves as the primary anchor for receptor binding (e.g., arginine salt bridges in DAAO or COX enzymes).

Chemical Profile & Structural Biology[1]

Structure-Activity Relationship (SAR) Logic

The molecule is designed to probe the hydrophobic/hydrophilic balance of a binding pocket.

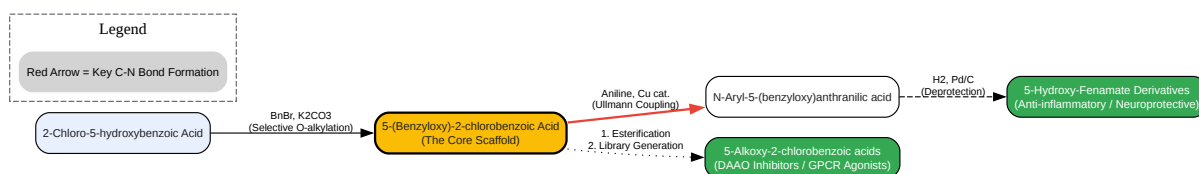
Moiety	Functionality in MedChem
-COOH (C1)	Ionic Anchor: Forms salt bridges with Arg/Lys residues in targets (e.g., Arg283 in DAAO).[1]
-Cl (C2)	Metabolic Block: Prevents metabolic hydroxylation at the ortho-position; enhances lipophilicity ().[1] Activates the ring for Cu-catalyzed amination.[1]
-OBn (C5)	Hydrophobic Probe: Occupies large hydrophobic pockets (e.g., GPCR allosteric sites).[1] Can be cleaved to -OH to increase polarity or enable library expansion (ethers, carbamates).[1]

Key Biological Targets[1]

- D-Amino Acid Oxidase (DAAO) Inhibitors: The deprotected form (5-hydroxy-2-chlorobenzoic acid) is a classic fragment binding to the FAD cofactor site, relevant for Schizophrenia treatment.[1]
- Fenamates (COX Inhibitors / Amyloid Aggregation): Used to synthesize 5-hydroxy derivatives of flufenamic acid or mefenamic acid, which show reduced gastric toxicity and potential in Alzheimer's disease models.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of this scaffold in generating two distinct classes of bioactive molecules.



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Figure 1: Divergent synthesis pathways using **5-(Benzyloxy)-2-chlorobenzoic acid** as a pivotal intermediate.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

If the material is not commercially available, it is synthesized from 5-hydroxy-2-chlorobenzoic acid.^[1]

Objective: Selective O-benylation of the phenol without esterifying the carboxylic acid (or hydrolyzing the ester post-reaction).

Reagents:

- 2-Chloro-5-hydroxybenzoic acid (1.0 eq)^[1]
- Benzyl bromide (2.2 eq)
- Potassium carbonate (, 2.5 eq)
- Acetone (0.5 M concentration)
- NaOH (2N aq.)^[1]

Procedure:

- Alkylation: Dissolve 2-chloro-5-hydroxybenzoic acid in acetone. Add and Benzyl bromide. Reflux for 4–6 hours.^[1] Note: This usually forms the benzyl ester-benzyl ether.^[1]
- Hydrolysis: Evaporate acetone. Redissolve the residue in THF/MeOH (1:1) and add 2N NaOH (3 eq). Stir at RT for 2 hours to selectively cleave the benzyl ester while retaining the benzyl ether.
- Workup: Acidify with 1N HCl to pH 2. The product, **5-(Benzyloxy)-2-chlorobenzoic acid**, precipitates.^[1] Filter, wash with water, and dry.^{[1][2][3][4][5]}
- QC: Verify by NMR (DMSO-
). Look for benzyloxy protons at
ppm.^[1]

Protocol B: Ullmann Condensation (Fenamate Synthesis)

This is the critical step for creating N-aryl-anthranilic acid derivatives.^[1]

Objective: Coupling **5-(Benzyloxy)-2-chlorobenzoic acid** with an aniline (e.g., 3-trifluoromethylaniline).

Reagents:

- **5-(Benzyloxy)-2-chlorobenzoic acid** (1.0 eq)^[1]
- Aniline derivative (1.2 eq)
- Copper powder (0.1 eq) or CuI (0.05 eq)
- Potassium Carbonate (

, 2.0 eq)

- DMF or DMAc (Dimethylacetamide)

Step-by-Step:

- Setup: In a dry pressure tube or round-bottom flask, combine the benzoic acid derivative, the aniline,

, and the Copper catalyst.
- Solvent: Add DMAc (approx. 5 mL per mmol). Degas with Nitrogen for 5 minutes.
- Reaction: Heat the mixture to 130–140°C for 12–16 hours. The reaction color typically changes to dark blue/green (Cu complex).
- Quench: Cool to room temperature. Pour into ice-water (10 volumes).
- Isolation: Acidify carefully with 2N HCl to pH 3–4. The crude N-phenylanthranilic acid will precipitate as a solid or gum.[1]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Mechanism Note: The ortho-chloro group is activated by the carboxylic acid (which coordinates the Copper), facilitating the nucleophilic aromatic substitution by the aniline.

Protocol C: Hydrogenolysis (Deprotection)

Revealing the 5-hydroxyl group for final functionalization.

Reagents:

- 5-Benzyloxy-N-aryl-anthranilic acid (from Protocol B)[1]
- Pd/C (10% w/w)[2][3]
- Ethanol or Methanol[1][2][3]

- Hydrogen gas (balloon pressure)

Procedure:

- Dissolve the substrate in Ethanol.[1]
- Add Pd/C catalyst (10% by weight of substrate) under an inert atmosphere (Nitrogen).[1]
- Purge with Hydrogen gas and stir under a Hydrogen balloon at RT for 2–4 hours.
- Filtration: Filter through a Celite pad to remove Pd/C.[1]
- Result: Concentration yields the 5-hydroxy-fenamate, ready for biological assay or further derivatization (e.g., formation of prodrug esters).[1]

Analytical & Quality Control

Parameter	Specification	Method
Purity	>98%	HPLC (C18, ACN/Water + 0.1% TFA)
Identity	Confirmed	NMR, MS (ESI-)
Appearance	White to Off-white powder	Visual
Solubility	Soluble in DMSO, DMF, warm EtOH	-

NMR Diagnostic Signals (DMSO-

-):
- -COOH: Broad singlet >12 ppm.
 - -OCH₂Ph: Singlet at ~5.1 ppm.[1]
 - Aromatic: Multiplet 7.3–7.5 ppm (Benzyl), Doublet ~7.9 ppm (H6 of benzoic acid), dd ~7.1 ppm (H4), d ~7.5 ppm (H3).

Safety & Handling

- Benzyl Bromide: Potent lachrymator.[1] Handle in a fume hood.
- Copper Salts: Toxic to aquatic life.[1] Dispose of heavy metal waste separately.[1]
- Hydrogenation: Fire hazard.[1] Ensure proper grounding and inert gas purging before introducing Hydrogen.[1]

References

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 - Title: Synthesis and anti-inflammatory activity of some new N-phenylanthranilic acid derivatives.[1]
 - Source: Journal of Medicinal Chemistry (Classic Ullmann protocols).[1]
 - Context: Describes the use of 2-chloro-5-substituted benzoic acids in copper-c
- DAAO Inhibitors
 - Title: D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia.[1]
 - Source: ACS Chemical Neuroscience.[1]
 - Context: Identifies 5-hydroxy-2-chlorobenzoic acid as a fragment hit for the DAAO active site.[1]
- SGLT2 and Benzoic Acid Scaffolds
 - Title: Design and Synthesis of SGLT2 Inhibitors.
 - Source: Journal of Medicinal Chemistry.[1]
 - Context: Discusses the SAR of benzoic acid moieties in metabolic disease targets.
- General Synthesis of Alkoxy-Halobenzoic Acids

- Title: Preparation of substituted benzoic acids via O-alkylation.[1]
- Source: Organic Process Research & Development.[1]
- Context: Optimization of Protocol A (Selective hydrolysis).

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